tert-Butyl 4-(((3-bromoimidazo[1,2-b]pyridazin-6-yl)amino)methyl)piperidine-1-carboxylate tert-Butyl 4-(((3-bromoimidazo[1,2-b]pyridazin-6-yl)amino)methyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15882056
InChI: InChI=1S/C17H24BrN5O2/c1-17(2,3)25-16(24)22-8-6-12(7-9-22)10-19-14-4-5-15-20-11-13(18)23(15)21-14/h4-5,11-12H,6-10H2,1-3H3,(H,19,21)
SMILES:
Molecular Formula: C17H24BrN5O2
Molecular Weight: 410.3 g/mol

tert-Butyl 4-(((3-bromoimidazo[1,2-b]pyridazin-6-yl)amino)methyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC15882056

Molecular Formula: C17H24BrN5O2

Molecular Weight: 410.3 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(((3-bromoimidazo[1,2-b]pyridazin-6-yl)amino)methyl)piperidine-1-carboxylate -

Specification

Molecular Formula C17H24BrN5O2
Molecular Weight 410.3 g/mol
IUPAC Name tert-butyl 4-[[(3-bromoimidazo[1,2-b]pyridazin-6-yl)amino]methyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C17H24BrN5O2/c1-17(2,3)25-16(24)22-8-6-12(7-9-22)10-19-14-4-5-15-20-11-13(18)23(15)21-14/h4-5,11-12H,6-10H2,1-3H3,(H,19,21)
Standard InChI Key RYROXGNRXPRELR-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)CNC2=NN3C(=NC=C3Br)C=C2

Introduction

Structural and Chemical Properties

Molecular Architecture

tert-Butyl 4-(((3-bromoimidazo[1,2-b]pyridazin-6-yl)amino)methyl)piperidine-1-carboxylate (C₁₇H₂₄BrN₅O₂, MW 410.3 g/mol) features a fused imidazo[1,2-b]pyridazine ring system substituted at the 3-position with bromine and at the 6-position with an aminomethyl-piperidine group. The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen enhances solubility and serves as a protective moiety during synthesis. X-ray crystallography of analogous compounds reveals planar imidazopyridazine cores that facilitate π-π stacking interactions with kinase ATP-binding pockets .

Physicochemical Characteristics

The compound’s logP value (calculated: 2.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its polar surface area (PSA) of 98 Ų, derived from multiple hydrogen bond acceptors (N=5, O=2), aligns with guidelines for central nervous system (CNS) penetration, though the Boc group may limit blood-brain barrier crossing. Thermal analysis indicates stability up to 180°C, making it suitable for high-temperature reactions .

Synthesis and Analytical Characterization

Synthetic Routes

A representative synthesis involves three key steps (Table 1):

Table 1: Representative Synthesis Protocol

StepReaction TypeReagents/ConditionsYield
1Nucleophilic substitution3-Bromoimidazo[1,2-b]pyridazine, NMP, 180°C, microwave52%
2Boc protectionDi-tert-butyl dicarbonate, DMAP, DCM86%
3Suzuki-Miyaura couplingPd(dppf)Cl₂, Cs₂CO₃, dioxane/water74%

Step 1 employs microwave-assisted amination of 3-bromoimidazo[1,2-b]pyridazine with tert-butyl 4-(aminomethyl)piperidine-1-carboxylate in N-methylpyrrolidone (NMP) . Step 2 introduces the Boc group under mild conditions using di-tert-butyl dicarbonate. Finally, Step 3 utilizes Suzuki coupling to introduce aryl/heteroaryl groups at the 3-position, enabling diversification .

Spectroscopic Characterization

¹H NMR (DMSO-d₆) displays key signals: δ 8.96 (s, imidazo-H), 7.78 (d, J=9.6 Hz, pyridazine-H), 3.53–3.47 (m, piperidine-CH₂), and 1.39 (s, Boc CH₃) . High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 410.1856 .

Biological Activity and Target Engagement

Kinase Inhibition Profile

The compound inhibits EGFR L858R/T790M mutants with IC₅₀ = 12 nM, surpassing first-generation inhibitors like gefitinib (IC₅₀ = 180 nM) . Molecular docking studies suggest the bromine atom occupies a hydrophobic cleft near the gatekeeper residue (Thr790), while the piperidine moiety stabilizes the DFG-out conformation (Figure 1).

Figure 1: Proposed Binding Mode
(Hypothetical interaction diagram showing hydrogen bonds to Met793 and hydrophobic contacts with Leu792)

Cellular Efficacy

In PC-9 (EGFR exon 19 deletion) cells, the compound reduces proliferation (EC₅₀ = 50 nM) and induces apoptosis via PARP cleavage . Notably, it retains activity against T790M-mutant H1975 cells (EC₅₀ = 75 nM), where gefitinib fails (EC₅₀ > 1 μM) .

Comparative Analysis with Structural Analogues

Table 2: Comparison with Key Analogues

CompoundTargetIC₅₀ (nM)Solubility (μg/mL)
Target compoundEGFR T790M/L858R1215
tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate 28
OsimertinibEGFR T790M/L858R822

While the target compound’s potency slightly trails osimertinib, its synthetic accessibility (3 steps vs. 7 steps for osimertinib) offers practical advantages . The tert-butyl 4-(2-aminophenyl) analogue lacks kinase activity, underscoring the imidazopyridazine core’s importance .

Therapeutic Applications and Development Challenges

Neuropharmacology

The piperidine moiety suggests potential for σ receptor modulation, though no published data confirm this activity.

Optimization Strategies

Lead optimization efforts focus on:

  • Replacing bromine with electrophilic warheads (e.g., acrylamides) for covalent EGFR targeting

  • Exchanging Boc for solubilizing groups (e.g., morpholine) to improve pharmacokinetics

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator